molecular formula C21H16FN3O B6513903 3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850932-02-4

3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

Cat. No. B6513903
CAS RN: 850932-02-4
M. Wt: 345.4 g/mol
InChI Key: WTWDFXUUZQFPRB-UHFFFAOYSA-N
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Description

“3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular formula of “this compound” is C21H16FN3O . The average mass is 345.370 Da and the monoisotopic mass is 345.127747 Da .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines often involves multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A Diels–Alder reaction has also been reported in the synthesis of related compounds .

Scientific Research Applications

3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide has been used in a variety of scientific research applications, including the study of cancer, inflammation, and oxidative stress. The compound has been used in studies to investigate the effects of various drugs on cancer cell growth and survival, as well as the effects of various drugs on inflammation and oxidative stress. This compound has also been used in studies to investigate the effects of various drugs on the immune system. In addition, the compound has been used to study the effects of various drugs on the metabolism of cells.

Advantages and Limitations for Lab Experiments

The use of 3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide in laboratory experiments has a number of advantages. The compound is highly soluble in a variety of organic solvents, which makes it easy to use in a variety of laboratory experiments. In addition, this compound is a highly versatile compound that can be used in a variety of scientific research applications. However, there are also some limitations to the use of this compound in laboratory experiments. The compound is not commercially available, which can make it difficult to obtain for laboratory experiments. In addition, the compound can be toxic to cells at higher concentrations, which can limit its use in certain experiments.

Future Directions

The potential applications of 3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide are still being explored, and there are a number of potential future directions for the use of this compound. One potential future direction is the use of this compound in combination with other compounds to create novel therapeutic agents for the treatment of cancer and other diseases. Another potential future direction is the use of this compound in combination with other compounds to create novel anti-inflammatory and antioxidant agents. In addition, the compound could be used to develop novel diagnostic agents for the detection of cancer and other diseases. Finally, this compound could be used to develop novel drug delivery systems for the delivery of therapeutic agents to specific tissues and organs in the body.

Synthesis Methods

3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of a variety of organic solvents. The synthesis of this compound involves the reaction of 7-methyl-2-phenylimidazole with 3-fluoro-N-benzamide in the presence of a palladium catalyst. The reaction is carried out at room temperature and is typically completed in 1-2 hours. The yield of the reaction is typically high, and the purity of the final product is typically greater than 95%.

properties

IUPAC Name

3-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c1-14-10-11-25-18(12-14)23-19(15-6-3-2-4-7-15)20(25)24-21(26)16-8-5-9-17(22)13-16/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWDFXUUZQFPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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